Product packaging for [3,2-c]Pyrazole-androst-4-en-17beta-ol(Cat. No.:CAS No. 929042-39-7)

[3,2-c]Pyrazole-androst-4-en-17beta-ol

Cat. No.: B593353
CAS No.: 929042-39-7
M. Wt: 312.5
InChI Key: TZVXVVYNTVBMQS-GJCUDGATSA-N
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Description

The [3,2-c]Pyrazole-androst-4-en-17beta-ol structural class comprises synthetic androgenic-anabolic steroids (AAS) characterized by a pyrazole ring fused to the androgen backbone . These compounds are of significant research interest for studying the structure-activity relationships of steroidal ligands. As part of the pyrazole-androstane family, which includes compounds like stanozolol, this class is a valuable tool for investigating the pharmacological effects of 17α-alkylated AAS and their metabolic pathways . Research applications include exploring interactions with androgen receptors and the impact of structural modifications on anabolic-androgenic activity ratios. Furthermore, studies on related compounds highlight their role in anti-doping research, where understanding their metabolism is crucial for developing detection methods in sports . The fused heterocyclic pyrazole system is also a scaffold of interest in broader medicinal chemistry research for targeting various biological pathways .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H28N2O B593353 [3,2-c]Pyrazole-androst-4-en-17beta-ol CAS No. 929042-39-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S,2R,13R,14S,17S,18S)-2,18-dimethyl-6,7-diazapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4(8),5,9-trien-17-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O/c1-19-8-7-16-14(15(19)5-6-18(19)23)4-3-13-9-17-12(11-21-22-17)10-20(13,16)2/h9,11,14-16,18,23H,3-8,10H2,1-2H3,(H,21,22)/t14-,15-,16-,18-,19-,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZVXVVYNTVBMQS-GJCUDGATSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2O)CCC4=CC5=C(CC34C)C=NN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=CC5=C(C[C@]34C)C=NN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501347911
Record name (1S,3aS,3bR,10aR,10bS,12aS)-10a,12a-Dimethyl-1,2,3,3a,3b,4,5,7,10,10a,10b,11,12,12a-tetradecahydrocyclopenta[5,6]naphtho[1,2-f]indazol-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501347911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

929042-39-7
Record name (1S,3aS,3bR,10aR,10bS,12aS)-10a,12a-Dimethyl-1,2,3,3a,3b,4,5,7,10,10a,10b,11,12,12a-tetradecahydrocyclopenta[5,6]naphtho[1,2-f]indazol-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501347911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Systematic Nomenclature and Structural Elucidation Challenges of 3,2 C Pyrazole Androst 4 En 17beta Ol

IUPAC Naming Conventions and Stereochemical Considerations for [3,2-c]Pyrazole-androst-4-en-17beta-ol

The systematic name for this compound, while not explicitly found in the search results, can be deduced based on the nomenclature of similar compounds. A closely related structure, (17β)-2'H-androsta-2,4-dieno[3,2-c]pyrazol-17-ol, provides a foundational template for the correct naming of the target molecule caymanchem.com. Following IUPAC rules for fused heterocyclic systems, the pyrazole (B372694) ring is treated as a substituent to the parent androstane (B1237026) steroid. The notation "[3,2-c]" indicates that the pyrazole ring is fused at the 3 and 2 positions of the androstane A-ring. The "-androst-4-en-" part of the name specifies the presence of a double bond between carbons 4 and 5 of the steroid nucleus. The "-17beta-ol" suffix denotes a hydroxyl group at position 17 in the beta configuration, meaning it projects above the plane of the steroid ring system nist.govnist.gov.

Table 1: Key IUPAC Nomenclature and Stereochemical Features
FeatureDescriptionSignificance
Parent NucleusAndrostaneDefines the fundamental four-ring steroid structure.
Fused HeterocyclePyrazoleA five-membered aromatic ring with two adjacent nitrogen atoms.
Fusion Locus[3,2-c]Indicates the attachment of the pyrazole ring to carbons 2 and 3 of the androstane A-ring.
Unsaturation-4-en-A double bond between carbons 4 and 5.
Principal Functional Group-17beta-olA hydroxyl group at position 17, oriented above the plane of the ring system.

Advanced Spectroscopic and Crystallographic Techniques for Structural Confirmation (Focus on methodological application, not specific data)

The definitive structural confirmation of this compound requires a multi-pronged analytical approach, with each technique providing complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR techniques are indispensable for elucidating the complex structure of this molecule.

¹H NMR: Would be used to identify the number and environment of protons. Key signals would include those for the vinylic proton at C4, the proton at C17 adjacent to the hydroxyl group, and the protons on the pyrazole ring. The coupling constants between adjacent protons would help to determine the dihedral angles and thus the conformation of the steroid rings mdpi.com.

¹³C NMR: Provides information on the carbon skeleton. The chemical shifts of the carbons in the pyrazole ring and those at the fusion points (C2 and C3) would be characteristic researchgate.net. The signal for C5 would be indicative of its sp² hybridization due to the double bond.

2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing connectivity. COSY (Correlation Spectroscopy) would reveal proton-proton couplings, helping to trace the spin systems within each ring mdpi.com. HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton to its directly attached carbon. HMBC (Heteronuclear Multiple Bond Correlation) would show longer-range correlations between protons and carbons, which is vital for confirming the fusion of the pyrazole ring to the steroid A-ring and for assigning quaternary carbons mdpi.com.

Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern, which can be used to confirm the elemental composition and aspects of the structure.

High-Resolution Mass Spectrometry (HRMS): Would be used to determine the exact molecular weight, allowing for the confirmation of the molecular formula (C₂₀H₂₈N₂O) caymanchem.com.

Tandem Mass Spectrometry (MS/MS): Involves the fragmentation of the parent ion. The fragmentation pattern of the androstane skeleton is well-studied, and characteristic losses from the A-ring and D-ring would be expected capes.gov.brrsc.org. The presence of the pyrazole ring would introduce unique fragmentation pathways, likely involving the cleavage of the heterocyclic ring, which would be diagnostic for its presence and location nih.gov.

Table 2: Application of Analytical Techniques for Structural Elucidation
TechniqueMethodological ApplicationExpected Information
¹H NMRAnalysis of proton chemical shifts and coupling constants.Confirmation of proton environments, stereochemical relationships, and ring conformations.
¹³C NMRDetermination of the number and type of carbon atoms.Verification of the carbon skeleton and the presence of functional groups.
2D NMR (COSY, HSQC, HMBC)Correlation of nuclear spins to establish connectivity.Unambiguous assignment of all proton and carbon signals and confirmation of the fused ring structure.
HRMSPrecise measurement of the mass-to-charge ratio.Confirmation of the elemental composition and molecular formula.
MS/MSAnalysis of fragmentation patterns upon collision-induced dissociation.Structural information based on characteristic neutral losses and fragment ions.
X-ray CrystallographyDiffraction of X-rays by a single crystal.Definitive 3D structure, including bond lengths, angles, and absolute stereochemistry.

Theoretical Aspects of Molecular Conformation and Isomerism

The structure of this compound allows for several theoretical considerations regarding its conformation and potential for isomerism.

Molecular Conformation: The androstane skeleton is conformationally constrained due to its fused ring system. The A-ring, with the fused pyrazole and the C4-C5 double bond, will adopt a conformation that minimizes steric strain. The presence of the double bond will likely force the A-ring into a flattened half-chair or sofa conformation. The B, C, and D rings will likely adopt chair and envelope conformations, respectively, as is typical for androstane derivatives researchgate.net. Computational modeling, using methods such as density functional theory (DFT), can be employed to predict the most stable conformations of the molecule by calculating the potential energy of different arrangements.

Isomerism:

Tautomerism: The pyrazole ring is known to exhibit annular tautomerism, where the proton on one of the nitrogen atoms can migrate to the other nitrogen nih.govencyclopedia.pub. This results in two tautomeric forms that can be in equilibrium. The position of this equilibrium can be influenced by the solvent and the electronic nature of the substituents on the pyrazole ring. For this compound, this would involve the proton on the pyrazole nitrogen shifting between the N-1' and N-2' positions.

Stereoisomerism: Beyond the inherent stereochemistry of the androstane nucleus, the fusion of the pyrazole ring introduces additional potential for stereoisomers. The orientation of the pyrazole ring relative to the steroid can lead to different diastereomers. The synthesis of such a compound could potentially yield a mixture of isomers, which would require careful separation and characterization.

Table 3: Potential Isomers of this compound
Type of IsomerismDescriptionStructural Implication
Annular TautomerismMigration of a proton between the two nitrogen atoms of the pyrazole ring.Results in two rapidly interconverting tautomers with potentially different chemical properties.
DiastereomerismDifferent spatial arrangements of the fused pyrazole ring relative to the steroid skeleton.Can lead to isomers with distinct physical and biological properties.

Table of Compound Names

Trivial NameSystematic Name
This compound(17β)-1'H-Androst-4-eno[3,2-c]pyrazol-17-ol
Testosterone (B1683101)(17β)-17-Hydroxyandrost-4-en-3-one nih.govwikiwand.com
Stanozolol (B1681124)17-methyl-2'H-androst-2-eno[3,2-c]pyrazol-17β-ol wikipedia.org
Hydroxystenozole17α-methylandrost-4-eno[3,2-c]pyrazol-17β-ol wikipedia.org
[3,2-c]Pyrazole-5α-androstan-17β-ol(5α,17β)-1'H-Androstano[3,2-c]pyrazol-17-ol caymanchem.com

Molecular Interactions and Receptor Pharmacology of 3,2 C Pyrazole Androst 4 En 17beta Ol Preclinical Investigations

In Vitro Androgen Receptor (AR) Binding Affinity and Dissociation Kinetics

[3,2-c]Pyrazole-androst-4-en-17beta-ol is an agonist of the androgen receptor (AR), the primary mediator of the effects of endogenous androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT). wikipedia.org However, its binding characteristics to the AR differ significantly from these natural androgens.

Competitive radioligand binding assays using cytosolic preparations from non-human tissues, such as rat prostate and skeletal muscle, have been employed to determine the relative binding affinity (RBA) of this compound for the AR. These studies consistently demonstrate that it possesses a lower affinity for the AR compared to natural androgens.

In one such study, the RBA of this compound for the AR in rat skeletal muscle and prostate was found to be weak, with an RBA value of less than 0.05 relative to the high-affinity synthetic androgen methyltrienolone (B1676529) (MT). nih.gov For comparison, testosterone and the more potent 19-nortestosterone exhibited significantly higher RBAs. nih.gov Another study reported its affinity for the androgen receptor to be approximately 22% of that of dihydrotestosterone. wikipedia.org

Despite this lower in vitro binding affinity, it is noteworthy that cell-based transactivation assays have shown this compound to be a potent activator of the AR, suggesting that binding affinity alone does not fully predict its biological potency. nih.gov Furthermore, a specific binding site for this compound has been identified in male rat liver microsomes, which is distinct from the AR. nih.gov This binding site exhibited a dissociation constant (Kd) of 37 +/- 1.3 nM. nih.gov

Table 1: Relative Binding Affinity of this compound for the Androgen Receptor in Non-Human Tissues

Compound Relative Binding Affinity (vs. Methyltrienolone) Tissue Source
This compound < 0.05 Rat Skeletal Muscle & Prostate
Testosterone Higher than this compound Rat Skeletal Muscle & Prostate
19-Nortestosterone Higher than this compound Rat Skeletal Muscle & Prostate

Detailed biophysical characterization of the this compound-AR complex formation is an area requiring further investigation. While functional assays confirm its agonistic activity, studies focusing on the specific conformational changes induced in the AR upon binding, and the kinetics of association and dissociation of the ligand-receptor complex, are not extensively reported in publicly available literature. Such studies would provide deeper insights into the structural basis for its potent AR activation despite a relatively low binding affinity.

Selectivity Profile Against Other Steroid Hormone Receptors (e.g., Estrogen Receptor, Progesterone (B1679170) Receptor, Glucocorticoid Receptor) (In Vitro)

The interaction of this compound is not limited to the androgen receptor. In vitro studies have revealed its ability to bind to other steroid hormone receptors, which may contribute to its diverse biological effects.

Progesterone Receptor (PR): In vitro work with mesenchymal stem-cell micromass cultures has demonstrated that this compound binds to the progesterone receptor. wikipedia.org

Glucocorticoid Receptor (GR): Studies using male rat liver microsomes have shown that this compound and another 17α-alkylated androgen, danazol, interact with low-affinity glucocorticoid-binding sites (LAGS). nih.gov This interaction is distinct from that of natural androgens like testosterone. nih.gov this compound was found to be a potent inhibitor of [3H]dexamethasone binding to these sites. nih.gov

Estrogen Receptor (ER): While not a classical estrogen, some in vitro evidence suggests that this compound can exert effects through the estrogen receptor alpha (ERα). In a human breast cancer cell line (MCF-7), both nandrolone (B1676933) and this compound were able to activate membrane-initiated signaling involving the ER, which was blocked by an ER antagonist. nih.gov

Modulation of Intracellular Signaling Pathways in Preclinical Cellular Models (Mechanistic Focus)

In human breast cancer cells (MCF-7), this compound, in combination with insulin-like growth factor-I (IGF-I), was found to induce aromatase expression through the activation of the phosphatidylinositol 3-kinase (PI3K)/AKT and phospholipase C (PLC)/protein kinase C (PKC) pathways. nih.gov Furthermore, it was shown to activate the extracellular regulated protein kinases 1/2 (ERK1/2) and AKT signaling pathways. nih.gov In rat cardiac tissue, androgens are known to produce metabolic effects through G protein-coupled receptors affecting downstream pathways such as CaMKII, ERK1/2, and AMP-activated protein kinase (AMPK). researchgate.net

Enzymatic Interaction Studies (e.g., Aromatase, 5α-reductase Inhibition/Activation) (In Vitro)

The enzymatic metabolism of this compound is a key determinant of its activity profile.

Aromatase: this compound is a derivative of dihydrotestosterone and is considered non-aromatizable, meaning it is not a substrate for the aromatase enzyme that converts androgens to estrogens. wikipedia.orgnih.gov However, one in vitro study using MCF-7 breast cancer cells found that this compound could cause a dose-dependent induction of aromatase expression, leading to increased estradiol (B170435) production. nih.gov This suggests a potential indirect mechanism for influencing estrogenic activity.

5α-reductase: As this compound is already 5α-reduced, it is not a substrate for the 5α-reductase enzyme. wikipedia.org This enzyme is responsible for the conversion of testosterone to the more potent androgen, dihydrotestosterone, in certain tissues.

Downstream Molecular Effects in Preclinical Cell-Based Assays (Excluding Human Clinical Outcomes)

Preclinical cell-based assays have revealed a range of downstream molecular effects of this compound, highlighting its influence on gene expression and cellular processes beyond direct AR activation.

Gene Expression: In regenerating mouse liver, the expression of proto-oncogenes such as c-myc, c-fos, and jun is transiently increased. nih.gov While not a direct study of this compound, this highlights the types of genes involved in cellular growth that can be modulated by anabolic agents. In human breast cancer cells, this compound was shown to induce the expression of the ER-regulated gene CCND1, which encodes for the cell cycle regulator cyclin D1. nih.gov In SaOS-2 osteogenic sarcoma cells, it modulated the expression of genes related to osteogenic differentiation, including RUNX2, VDR, SPP1, and ON. nih.gov

Protein Synthesis: In female rats, this compound treatment led to an increase in muscle protein synthesis, which was attributed to an increased RNA concentration. nih.gov It also exhibited an anticatabolic effect by inhibiting the corticosterone-induced decrease in muscle RNA activity. nih.govdroracle.ai

Collagen Synthesis: In cultures of adult human dermal fibroblasts, this compound enhanced collagen synthesis in a dose-dependent manner. researchgate.net This effect was associated with an upregulation of transforming growth factor-beta1 (TGF-β1) mRNA and peptide levels. researchgate.net

Chondroprotective Effects: In vitro studies on chondrocytes have suggested that this compound may have chondroprotective effects by downregulating the gene expression of pro-inflammatory and catabolic cytokines and enzymes associated with osteoarthritis, such as MMP-13, MMP-1, IL-6, and COX-2. researchgate.net

Telomerase Activity: In stanozolol-treated rats, an increase in telomerase activity was observed, which may be associated with DNA damage. nih.gov Conversely, another study in rats found that stanozolol (B1681124) administration combined with exercise led to decreased telomerase activity in the liver. researchgate.net

Table 2: Downstream Molecular Effects of this compound in Preclinical Cell-Based Assays

Molecular Effect Cell/Tissue Model Key Findings
Gene Expression MCF-7 (Human Breast Cancer) Induction of ER-regulated gene CCND1. nih.gov
SaOS-2 (Human Osteogenic Sarcoma) Modulation of osteogenic differentiation genes (RUNX2, VDR, SPP1, ON). nih.gov
Protein Synthesis Rat Muscle Increased muscle protein synthesis and RNA concentration. nih.gov
Collagen Synthesis Human Dermal Fibroblasts Enhanced collagen synthesis via TGF-β1 upregulation. researchgate.net
Chondroprotection Chondrocytes Downregulation of pro-inflammatory/catabolic genes (MMP-13, MMP-1, IL-6, COX-2). researchgate.net
Telomerase Activity Rat PBMCs Induced telomerase activity. nih.gov
Rat Liver Decreased telomerase activity when combined with exercise. researchgate.net

Structure Activity Relationship Sar Studies of 3,2 C Pyrazole Androst 4 En 17beta Ol and Its Analogues

Impact of Pyrazole (B372694) Ring Substitutions on Receptor Binding and Selectivity

The substitution pattern on the fused pyrazole ring can significantly influence the binding affinity and selectivity of [3,2-c]pyrazole-androst-4-en-17beta-ol analogues for the androgen receptor. While direct SAR studies on this specific compound are limited, research on analogous A-ring fused steroidal pyrazoles provides valuable insights.

The pyrazole ring itself, acting as a bioisostere for other aromatic systems, can enhance the lipophilicity and solubility of the steroid, which may facilitate better binding to the receptor pocket. nih.gov The nitrogen atoms in the pyrazole ring can also participate in hydrogen bonding interactions, further anchoring the ligand within the receptor's binding site. nih.gov

Studies on pyrazole derivatives targeting other receptors have shown that the nature and position of substituents on the pyrazole ring are critical for pharmacological activity. nih.gov For instance, in a series of pyrazole-based androgen receptor antagonists, the core structure of 2-chloro-4-(1H-pyrazol-1-yl)benzonitrile was found to be a key determinant of activity. nih.gov

In the context of steroidal pyrazoles, modifications to the pyrazole moiety can alter the electronic and steric properties of the molecule, leading to changes in receptor affinity and selectivity. For example, the introduction of different substituents can influence the orientation of the steroid within the binding pocket, potentially favoring interactions with specific amino acid residues that differ between the androgen receptor and other steroid hormone receptors.

Table 1: Postulated Impact of Pyrazole Ring Substitutions on Androgen Receptor Affinity

Substitution PositionSubstituent TypeExpected Impact on AR AffinityRationale
N1Small alkyl or aryl groupsMay modulate binding affinity and selectivityCan influence the overall shape and electronic distribution of the molecule, potentially leading to more favorable interactions with the receptor.
C3/C5Bulky groupsMay decrease binding affinitySteric hindrance could prevent optimal positioning within the binding pocket.
C4Hydrogen bonding groupsCould increase binding affinityPotential for additional hydrogen bond formation with receptor residues.

Role of the Androst-4-en-17beta-ol Stereochemistry in Molecular Recognition

The stereochemistry of the androst-4-en-17beta-ol scaffold is a critical determinant of its interaction with the androgen receptor. The natural and most active endogenous androgens, testosterone (B1683101) and dihydrotestosterone (B1667394), both possess a 17beta-hydroxyl group, which is essential for high-affinity binding to the AR.

This 17beta-ol group acts as a key hydrogen bond donor, forming a crucial interaction with a specific amino acid residue (typically an asparagine or glutamine) within the ligand-binding domain (LBD) of the androgen receptor. This hydrogen bond is a primary anchor point for the steroid within the receptor. The alpha-epimer (17alpha-ol) generally exhibits significantly lower binding affinity, highlighting the precise stereochemical requirements for molecular recognition. nih.gov

Influence of A/B Ring Junction Modifications on Biological Activity

Studies on other 4-en-3-one steroids have shown that the A-ring can adopt different conformations, and this conformational flexibility can impact receptor binding affinity. nih.gov The fusion of the pyrazole ring in the [3,2-c] position locks the A-ring into a specific conformation, which may either enhance or reduce its fit within the androgen receptor's ligand-binding pocket.

Conformational Analysis and its Correlation with Molecular Interactions

The biological activity of this compound is intrinsically linked to its three-dimensional conformation and how this conformation allows for favorable interactions with the androgen receptor. The fusion of the pyrazole ring to the A-ring introduces a significant conformational constraint.

Molecular mechanics calculations and X-ray crystallography of related steroidal systems reveal that the cyclohexane rings (B and C) typically adopt stable chair conformations, while the cyclopentane D-ring assumes an envelope or half-chair conformation. csbsju.edu The fusion of the planar pyrazole ring to the A-ring will likely force the A-ring into a conformation that accommodates the planarity of the heterocyclic ring.

Design Principles for Modulating Androgen Receptor Specificity Through Steroid Scaffolding

The design of selective androgen receptor modulators (SARMs) aims to achieve tissue-selective anabolic effects while minimizing androgenic side effects in tissues like the prostate. nih.govnih.gov The steroid scaffold of this compound provides a versatile platform for applying design principles to modulate AR specificity.

One key principle is to introduce modifications that promote a receptor conformation that preferentially recruits co-regulatory proteins associated with anabolic effects (in muscle and bone) over those that mediate androgenic effects (in prostate). The fusion of a heterocyclic ring, such as pyrazole, to the steroid A-ring is a strategy to achieve this. The unique shape and electronic properties of the pyrazole-fused steroid can induce a distinct conformational change in the AR upon binding, leading to differential co-regulator recruitment.

Another design principle involves exploiting subtle differences in the ligand-binding pockets of different steroid receptors. By strategically adding or modifying substituents on the steroid scaffold, it is possible to enhance interactions with residues that are unique to the androgen receptor, thereby increasing selectivity. For example, substituents on the pyrazole ring could be designed to interact with specific regions of the AR's ligand-binding domain.

The ultimate goal is to create ligands that stabilize a receptor conformation that is transcriptionally active in some tissues but inactive or even antagonistic in others. This can be achieved by fine-tuning the steric and electronic properties of the steroid scaffold and its substituents.

Table 2: Summary of Design Principles for AR Specificity

Design PrincipleApplication to this compound Scaffold
Induce Specific Receptor Conformation The rigid pyrazole-fused A-ring alters the overall shape, potentially leading to a unique AR conformation and selective co-regulator recruitment.
Exploit Receptor-Specific Interactions Substituents on the pyrazole ring can be tailored to interact with specific amino acid residues within the AR ligand-binding pocket, enhancing selectivity over other steroid receptors.
Modulate Co-regulator Binding Surface The overall ligand-receptor complex presents a surface for co-regulator binding. Modifications to the steroid can alter this surface, favoring the binding of co-activators in anabolic tissues and co-repressors in androgenic tissues.

Computational Chemistry and Molecular Modeling of 3,2 C Pyrazole Androst 4 En 17beta Ol

Molecular Docking Simulations with Androgen Receptor Ligand-Binding Domain (LBD)

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. In the context of [3,2-c]Pyrazole-androst-4-en-17beta-ol, docking simulations with the androgen receptor (AR) ligand-binding domain (LBD) are essential to elucidate the structural basis of its potential androgenic or anti-androgenic activity.

Identification of Key Binding Site Residues and Interactions

While specific molecular docking studies for this compound are not extensively available in the public domain, inferences can be drawn from studies on structurally related pyrazole-containing ligands and other androgens. For instance, the binding of androgens to the AR LBD is typically characterized by interactions with key residues within a hydrophobic pocket. The pyrazole (B372694) ring, being an aromatic heterocycle, can participate in various non-covalent interactions. The N-1 atom of the pyrazole can act as a hydrogen bond donor, while the N-2 atom can act as a hydrogen bond acceptor. nih.gov

Studies on other pyrazole derivatives targeting the AR have highlighted the importance of specific interactions. For example, in the case of the nonsteroidal AR antagonist darolutamide, a face-to-face stacking interaction between the pyrazole ring and the indole (B1671886) group of Trp742 is a key determinant of its tight binding. nih.gov Furthermore, π-π stacking interactions with residues like Arg840 and hydrogen bonding with residues such as Phe673 have been identified as crucial for the binding of other pyrazole-based AR antagonists. nih.gov

Analysis of Ligand-Receptor Hydrogen Bonding and Hydrophobic Contacts

The binding of a ligand to its receptor is a delicate balance of various intermolecular forces. For this compound, both hydrogen bonding and hydrophobic interactions are expected to play critical roles in its affinity for the AR LBD.

The 17β-hydroxyl group on the steroid D-ring is a common feature among many androgens and is known to form a crucial hydrogen bond with residues in the AR LBD. The pyrazole ring fused to the A-ring introduces unique possibilities for interactions. The pyrazole nitrogen atoms can act as hydrogen bond donors or acceptors, potentially forming hydrogen bonds with polar residues within the binding pocket. The aromatic nature of the pyrazole ring also contributes to potential π-π stacking or π-cation interactions with aromatic or charged residues, respectively.

Hydrophobic interactions are anticipated to be the predominant force driving the binding of the steroidal scaffold. The large, nonpolar surface area of the androstane (B1237026) core would interact favorably with the hydrophobic residues lining the AR ligand-binding pocket.

A study on various anabolic-androgenic steroids revealed that while some, like methyltrienolone (B1676529) and nandrolone (B1676933), bind strongly to the AR, others, such as stanozolol (B1681124) (a structurally related pyrazole-fused steroid), exhibit weak binding. houstonmethodist.org This suggests that subtle structural differences, including the nature and substitution of the pyrazole ring, can significantly impact binding affinity. nipne.ro

Molecular Dynamics Simulations to Elucidate Binding Mechanisms and Conformational Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex, offering insights into the stability of the binding pose, the conformational changes in both the ligand and the receptor upon binding, and the energetics of the interaction over time.

Analysis of the MD trajectory can reveal:

Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein and the ligand.

Hydrogen Bond Analysis: To monitor the formation and breaking of hydrogen bonds between the ligand and the receptor over time, identifying the most persistent and crucial interactions.

Binding Free Energy Calculations: Using methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area), the binding free energy can be calculated to provide a more accurate estimate of the binding affinity. nih.gov

For pyrazole derivatives, MD simulations have been used to confirm the stability of docked poses and to identify key residues that maintain the interaction throughout the simulation. nih.gov

Quantum Chemical Calculations of Electronic Properties and Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to understand the electronic structure, properties, and reactivity of a molecule. For this compound, these calculations can provide valuable information that complements experimental data.

Methods like Density Functional Theory (DFT) can be used to calculate:

Molecular Geometry: To obtain the most stable three-dimensional structure of the molecule.

Electronic Properties: Such as the distribution of electron density, electrostatic potential, and the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity and kinetic stability.

Reactivity Descriptors: These calculations can identify the most likely sites for electrophilic and nucleophilic attack, providing insights into potential metabolic pathways.

Spectroscopic Properties: Predicting properties like NMR chemical shifts and vibrational frequencies, which can aid in the structural elucidation of the compound and its metabolites.

Quantitative Structure-Activity Relationship (QSAR) Modeling for [3,2-c]Pyrazole-androstane Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. For [3,2-c]pyrazole-androstane derivatives, QSAR studies can be instrumental in predicting the activity of new, unsynthesized analogs and in guiding the design of more potent compounds.

A QSAR study involves several steps:

Data Set Selection: A series of [3,2-c]pyrazole-androstane derivatives with experimentally determined biological activities (e.g., binding affinity to the AR) is required.

Molecular Descriptor Calculation: A wide range of descriptors, including constitutional, topological, geometrical, and electronic descriptors, are calculated for each molecule in the series.

Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical equation that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques.

While specific QSAR models for [3,2-c]pyrazole-androstane derivatives are not prevalent in the literature, studies on other pyrazole derivatives have demonstrated the utility of this approach. researchgate.net For instance, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied to understand the structure-activity relationships of pyrazole derivatives targeting various receptors. researchgate.net These models generate contour maps that visualize the regions around the molecule where steric bulk, electrostatic charge, hydrophobicity, and hydrogen bonding properties are favorable or unfavorable for activity.

Table 1: Examples of Molecular Descriptors Used in QSAR Studies of Pyrazole Derivatives

Descriptor ClassExamples of DescriptorsInformation Provided
Constitutional Molecular Weight, Number of Rings, Number of HeteroatomsBasic molecular composition and size.
Topological Wiener Index, Kier & Hall Shape IndicesMolecular branching and connectivity.
Geometrical Molecular Surface Area, Molecular VolumeThree-dimensional shape and size.
Electronic Dipole Moment, HOMO/LUMO Energies, Partial ChargesDistribution of electrons and reactivity.
Hydrophobic LogP (Octanol-Water Partition Coefficient)Lipophilicity and ability to cross cell membranes.

In Silico Prediction of Molecular Properties Relevant to Preclinical Disposition (e.g., ADMET-related aspects, not human data)

In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical component of modern drug discovery, helping to identify potential liabilities early in the development process. For this compound, various computational models can be used to predict its preclinical disposition.

Numerous software tools and web servers are available for ADMET prediction, often employing QSAR models or rule-based systems derived from large datasets of experimental data.

Table 2: In Silico Predicted ADMET-Related Properties for Pyrazole Derivatives

ADMET PropertyPredicted ParameterRelevance
Absorption Caco-2 cell permeability, Human Intestinal Absorption (HIA)Predicts oral bioavailability.
Distribution Plasma Protein Binding (PPB), Blood-Brain Barrier (BBB) penetrationInfluences the amount of free drug available to act on the target and potential for CNS side effects.
Metabolism Cytochrome P450 (CYP) enzyme inhibition/substrate prediction (e.g., CYP3A4, CYP2D6)Identifies potential drug-drug interactions and metabolic pathways.
Excretion Renal clearance predictionIndicates the primary route of elimination from the body.
Toxicity Ames test for mutagenicity, hERG inhibition for cardiotoxicity, HepatotoxicityFlags potential safety concerns.

This table is illustrative and based on general in silico ADMET predictions for pyrazole-containing compounds. Specific predictions for this compound would require dedicated computational analysis. semanticscholar.orgnih.gov

Studies on various pyrazole derivatives have shown that these in silico tools can provide valuable, albeit preliminary, assessments of their drug-like properties. semanticscholar.orgnih.govrsc.orgnih.gov For example, predictions might suggest that a compound is likely to be well-absorbed orally but may also be an inhibitor of a major drug-metabolizing enzyme, warranting further experimental investigation.

Preclinical Metabolic Studies and Biotransformation Pathways of 3,2 C Pyrazole Androst 4 En 17beta Ol

In Vitro Enzymatic Biotransformations in Isolated Mammalian Microsomes and Hepatocytes (Non-human models)

In vitro systems, such as isolated mammalian liver microsomes and hepatocytes from non-human species, are pivotal tools for investigating the metabolic pathways of new chemical entities in a preclinical setting. These systems contain a rich complement of drug-metabolizing enzymes and allow for the controlled study of biotransformation reactions.

Liver microsomes, which are vesicles of the endoplasmic reticulum, are a primary source of Phase I metabolic enzymes, particularly the cytochrome P450 (CYP) superfamily. researchgate.net Studies on the structurally similar anabolic steroid stanozolol (B1681124) using equine liver microsomes have demonstrated the capability of this in vitro system to generate the major Phase I metabolites observed in vivo. medchemexpress.com It is therefore highly probable that incubation of [3,2-c]pyrazole-androst-4-en-17beta-ol with liver microsomes from preclinical species such as rats and horses would result in a range of oxidative metabolites.

Hepatocytes, or liver cells, offer a more complete metabolic picture as they contain both Phase I and Phase II enzymes, the latter of which are responsible for conjugation reactions. The use of cryopreserved human hepatocytes has been shown to be a suitable model for studying the biotransformation of steroids, generating metabolites that are also found in vivo. nih.gov It is expected that incubation of this compound with non-human hepatocytes would reveal both oxidative and conjugated metabolites, providing a comprehensive overview of its primary metabolic routes.

The primary metabolic reactions anticipated for this compound in these in vitro systems, based on data from its analogues, would be hydroxylation at various positions on the steroidal nucleus and the pyrazole (B372694) ring. The absence of the 17α-methyl group in this compound, in contrast to stanozolol, may lead to a higher rate of oxidation at the 17-position.

Table 1: Anticipated In Vitro Biotransformations of this compound in Non-human Mammalian Models

In Vitro SystemExpected Metabolic ReactionsRationale based on Analogues
Liver MicrosomesPhase I: Hydroxylation (steroidal core and pyrazole ring), Oxidation of 17β-hydroxyl groupStanozolol metabolism in equine liver microsomes shows extensive hydroxylation. medchemexpress.com The 17β-hydroxyl group is a likely site for oxidation.
HepatocytesPhase I: As above. Phase II: Glucuronidation, SulfationStanozolol is excreted as conjugated metabolites. medchemexpress.com Hepatocytes contain the necessary transferase enzymes for these reactions.

Identification and Characterization of Preclinical Metabolites

The identification of metabolites is a critical step in understanding the biotransformation of a compound. Based on extensive studies of stanozolol, several key metabolites of this compound can be predicted in preclinical models. The primary metabolic pathways for stanozolol involve hydroxylation. medchemexpress.com

Therefore, it is highly probable that the metabolism of this compound will yield a series of mono- and di-hydroxylated metabolites. The likely sites of hydroxylation on the steroid nucleus include the 4β-, 16α-, and 16β-positions. medchemexpress.com Additionally, hydroxylation on the pyrazole ring, specifically at the 3'-position, is a known metabolic pathway for stanozolol. medchemexpress.com

Furthermore, the 17β-hydroxyl group of this compound is susceptible to oxidation to a ketone, forming the corresponding 17-keto metabolite. The absence of the sterically hindering 17α-methyl group, present in stanozolol, would likely make this a more prominent metabolic pathway for this compound. wikipedia.org

Following Phase I modifications, these hydroxylated metabolites are expected to undergo Phase II conjugation reactions, primarily with glucuronic acid and sulfate (B86663), to increase their water solubility and facilitate excretion. wikipedia.org

Table 2: Predicted Preclinical Metabolites of this compound

Metabolite ClassSpecific Predicted MetabolitesBasis of Prediction
Monohydroxylated4β-hydroxy-[3,2-c]pyrazole-androst-4-en-17beta-ol, 16α-hydroxy-[3,2-c]pyrazole-androst-4-en-17beta-ol, 16β-hydroxy-[3,2-c]pyrazole-androst-4-en-17beta-ol, 3'-hydroxy-[3,2-c]pyrazole-androst-4-en-17beta-olBased on identified metabolites of stanozolol. medchemexpress.com
DihydroxylatedVarious isomers of dihydroxy-[3,2-c]pyrazole-androst-4-en-17beta-olBased on identified metabolites of stanozolol. medchemexpress.com
Oxidized[3,2-c]Pyrazole-androst-4-en-3,17-dioneOxidation of the 17β-hydroxyl group is a common metabolic pathway for steroids.
ConjugatedGlucuronide and sulfate conjugates of hydroxylated metabolitesStanozolol and its metabolites are excreted as conjugates. wikipedia.org

Role of Cytochrome P450 Enzymes and Other Xenobiotic-Metabolizing Enzymes in Biotransformation

The biotransformation of steroids is predominantly mediated by the cytochrome P450 (CYP) superfamily of enzymes. nih.gov These heme-containing monooxygenases are responsible for the oxidative metabolism of a vast array of endogenous and exogenous compounds. nih.gov The metabolism of stanozolol has been shown to be inhibited by ketoconazole, a known inhibitor of CYP3A4, suggesting the involvement of this isozyme. uniroma1.it Given the structural similarity, it is highly likely that CYP enzymes, particularly isoforms from the CYP2 and CYP3 families, play a central role in the metabolism of this compound.

The pyrazole moiety itself can interact with CYP enzymes. Pyrazole and its derivatives have been shown to be inducers of hepatic cytochrome P-450. nih.gov Stanozolol has been found to be a potent inhibitor of substrate mono-oxygenation reactions in vitro, binding with high affinity to CYP enzymes. researchgate.net This suggests that this compound may also interact with and potentially modulate the activity of CYP enzymes.

Comparative Preclinical Metabolism Across Different Non-Human Species

Significant interspecies differences can exist in drug metabolism, which is a crucial consideration in preclinical development. Comparative studies of stanozolol metabolism have been conducted in various species, including the horse and rat, providing a basis for predicting the comparative metabolism of this compound.

In vitro studies comparing the metabolism of a range of compounds in liver microsomes from humans, rats, mice, dogs, minipigs, and rhesus monkeys have shown wide variations in intrinsic clearance values across species. nih.gov For pyrazole-containing steroids, both qualitative and quantitative differences in metabolite profiles are expected. For instance, the relative abundance of different hydroxylated isomers of stanozolol has been shown to vary between species.

Theoretical Prediction of Metabolic Hot Spots and Pathways

In silico or computational methods are increasingly used to predict the metabolic fate of new chemical entities. These approaches can identify "metabolic hot spots," which are the sites on a molecule most likely to undergo metabolism. For this compound, these predictive models would likely highlight several positions as susceptible to oxidative metabolism by CYP enzymes.

Based on the known metabolism of analogous steroids, the primary metabolic hot spots on the this compound molecule are predicted to be:

The 17β-hydroxyl group: This is a common site of oxidation for steroids lacking a 17α-alkyl group.

The C4 and C16 positions of the steroid nucleus: These positions are known to be susceptible to hydroxylation in related androstane (B1237026) derivatives. medchemexpress.com

The pyrazole ring: Specifically, the C3' position is a known site of hydroxylation for stanozolol. medchemexpress.com

Computational models can also predict the likelihood of different metabolic pathways. For this compound, these models would likely predict a primary metabolic pathway involving hydroxylation followed by conjugation. The absence of the 17α-methyl group would likely lead to predictions of a greater propensity for oxidation at the 17-position compared to stanozolol.

Regulatory Framework and Research Applications for 3,2 C Pyrazole Androst 4 En 17beta Ol

Classification as a Controlled Substance

[3,2-c]Pyrazole-androst-4-en-17beta-ol is not classified as a "research-only" compound in the sense of being an unregulated substance for laboratory use. Instead, it is explicitly identified and regulated as a controlled anabolic steroid under the laws of several U.S. states. This classification places significant legal restrictions on its production, possession, and distribution, effectively limiting its use to licensed research and forensic laboratories.

In jurisdictions like Georgia, Idaho, and North Dakota, this compound is listed as a Schedule III substance or is otherwise included in the category of anabolic steroids. justia.comndlegis.govidaho.govidaho.govbilltrack50.com This scheduling indicates that the compound has a potential for abuse and is chemically and pharmacologically related to testosterone (B1683101), promoting muscle growth. Anabolic steroids expressly intended and approved for administration to cattle or other nonhuman species are typically exempt from this classification. idaho.govbilltrack50.com The inclusion of this specific chemical entity in controlled substance lists underscores its recognition by regulatory bodies as a designer anabolic steroid.

The table below details the legal classification of the compound in various U.S. states, based on available public records.

Jurisdiction Classification/Schedule Legislative Reference
GeorgiaSchedule IIIGa. Code § 16-13-27 justia.com
IdahoAnabolic Steroid (Schedule III equivalent)Idaho Code § 37-2709 idaho.govidaho.govidaho.gov
North DakotaAnabolic Steroid (Schedule III equivalent)N.D. Cent. Code § 19-03.1 ndlegis.gov

Ethical Considerations in Preclinical Research on Steroidal Compounds

Preclinical research involving steroidal compounds like this compound is governed by a stringent set of ethical principles designed to ensure animal welfare and scientific integrity. biobostonconsulting.com These considerations are crucial for any research that precedes potential human trials and are overseen by institutional review boards and animal care and use committees (IACUCs). biobostonconsulting.com

The foundational tenets of ethical preclinical research include:

Scientific Integrity and Robust Design: Research studies must be methodologically sound to ensure that the results are valid and reproducible. biobostonconsulting.comnih.gov This includes transparent reporting, objective data analysis, and adherence to Good Laboratory Practices (GLP), which builds trust and prevents the manipulation of findings. biobostonconsulting.comsrce.hr Avoidable deficiencies in preclinical research can have detrimental effects on the entire translational pathway. nih.gov

The 3Rs Principle: This principle is central to the ethical use of animals in research:

Replacement: Using non-animal methods whenever possible.

Reduction: Using the minimum number of animals necessary to obtain scientifically valid data.

Refinement: Modifying procedures to minimize animal pain, suffering, and distress.

Risk-Benefit Analysis: Ethical review boards conduct a thorough assessment to ensure that the potential benefits of the research outweigh the risks and harm to the animal subjects. nih.govlindushealth.com For a study to be ethically justifiable, it must have a clear potential for social value. nih.gov

Informed Consent and Societal Values: While direct informed consent applies to human trials, the principles of transparency and responsibility extend to preclinical work. lindushealth.commeetlifesciences.com Research should align with societal values concerning animal welfare and the pursuit of medical knowledge. biobostonconsulting.com

The table below summarizes the core ethical pillars that guide preclinical studies on steroidal and other novel compounds.

Ethical Principle Description Primary Goal
Scientific Validity Studies must be well-designed, rigorously conducted, and transparently reported to produce meaningful results. biobostonconsulting.comsrce.hrEnsure data is reliable and the research is valuable.
Animal Welfare (The 3Rs) Commitment to replace, reduce, and refine the use of animals in experiments.Minimize harm and distress to animal subjects.
Ethical Review Independent oversight by committees (e.g., IACUC) to approve, monitor, and review research protocols. biobostonconsulting.comSafeguard animal welfare and ensure compliance with regulations.
Risk-Benefit Assessment The anticipated scientific and medical benefits of the research must justify the potential risks to the animals involved. nih.govEnsure the ethical justifiability of the research.

Importance of Reference Standards in Forensic and Research Applications

The availability of a pure, well-characterized standard of this compound is critical for both forensic analysis and scientific research. As a controlled substance, its unambiguous identification is a primary requirement in law enforcement and anti-doping contexts.

A chemical reference standard is a highly purified substance used as a measurement benchmark. In forensic toxicology, laboratories use this standard to confirm the presence of the illicit compound in seized materials or biological samples. By comparing the analytical signatures (e.g., from mass spectrometry or chromatography) of an unknown sample to the certified reference standard, analysts can provide a definitive identification. This process is essential for the integrity of legal proceedings and regulatory enforcement actions. idaho.gov

In a research setting, reference standards are indispensable for ensuring the accuracy and reproducibility of experimental results. Investigators studying the pharmacological or metabolic properties of this compound require a known-purity standard to:

Develop and validate analytical methods for detecting the compound and its metabolites.

Accurately quantify the compound in experimental assays.

Ensure that observed biological effects are attributable to the compound itself and not to impurities.

The legal classification of this compound as a controlled substance necessitates that any laboratory possessing or working with it do so under a proper license, further highlighting the importance of certified reference materials for maintaining regulatory compliance. justia.comidaho.gov

Contribution to Understanding Steroid Biosynthesis and Catabolism (Theoretical)

Theoretically, synthetic androstane (B1237026) derivatives such as this compound serve as valuable tools for elucidating the complex pathways of steroid biosynthesis and catabolism. By introducing structural modifications to the native steroid scaffold, researchers can investigate structure-activity relationships (SAR) and probe the function of specific enzymes and receptors involved in steroid signaling.

The pyrazole (B372694) ring fused to the A-ring of the androstane nucleus represents a significant structural alteration from endogenous androgens like testosterone. In a research context, this modification could be used to explore several key areas of steroid biochemistry:

Receptor Binding and Activation: Studying how the fused pyrazole ring affects the molecule's ability to bind to and activate the androgen receptor. This can provide insights into the specific structural requirements for receptor-ligand interaction and subsequent gene transcription.

Enzymatic Metabolism: Investigating how the compound is metabolized by enzymes that typically act on steroids, such as cytochrome P450 oxidases or hydroxysteroid dehydrogenases. The pyrazole moiety may block or alter common metabolic pathways, helping to identify the sites and mechanisms of steroid breakdown (catabolism).

Enzyme Inhibition: The compound could be tested for its ability to inhibit key enzymes in the steroid biosynthesis pathway (e.g., 5α-reductase or aromatase). Such studies help in understanding the regulation of hormone production and in designing potential therapeutic agents that modulate these pathways.

Future Research Directions and Emerging Methodologies

Exploration of Novel Synthetic Pathways for Fused Pyrazole (B372694) Steroids

The synthesis of pyrazole-fused steroids has traditionally relied on multi-step processes. However, the future of synthesizing these complex molecules is trending towards more efficient, cost-effective, and environmentally friendly methods. tandfonline.com

A significant area of development is the adoption of "green chemistry" principles. researchgate.net This includes the use of microwave-assisted synthesis, which can dramatically reduce reaction times from hours to minutes and increase yields. researchgate.net For instance, conventional methods for producing pyrazoline steroid derivatives may take 3-5 hours, whereas microwave-assisted reactions can be completed in 20-35 minutes. researchgate.net Researchers are also exploring the use of heterogeneous, reusable catalysts like zinc oxide nanoparticles (ZnO NPs) synthesized via green methods, which minimize waste and offer economic viability. nih.gov Another approach involves solvent-free reaction conditions, using organic ionic salts such as tetrabutylammonium (B224687) bromide (TBAB) at room temperature, which can produce pyrazole derivatives in good yields (75–86%). tandfonline.comtandfonline.com

Table 1: Comparison of Synthetic Methodologies for Pyrazole Steroids

Methodology Traditional Synthesis Microwave-Assisted Synthesis Green Catalyst Synthesis
Reaction Time 3–5 hours researchgate.net 20–35 minutes researchgate.net Variable, but often shorter
Solvents/Catalysts Often requires organic acids/solvents researchgate.net Can be solvent-free researchgate.net Heterogeneous, reusable catalysts (e.g., ZnO NPs) nih.gov
Yields Generally high researchgate.net Often increased yields researchgate.net High yields reported nih.gov

| Environmental Impact | Higher waste and use of toxic reagents | Reduced energy consumption and waste researchgate.net | Minimized chemical waste, sustainable nih.gov |

Application of Advanced Mechanistic Probes for Receptor Dynamics

Understanding how a ligand like [3,2-c]pyrazole-androst-4-en-17beta-ol interacts with its target receptor, such as the androgen receptor (AR), is fundamental to explaining its biological activity. Advanced biophysical techniques are emerging to provide unprecedented insights into these dynamic interactions in living cells.

Fluorescent cellular sensors offer a powerful, non-transcriptional method to study ligand-receptor binding. nih.gov By fusing a fluorescent protein, like Yellow Fluorescent Protein (YFP), to the ligand-binding domain (LBD) of a steroid receptor, researchers can detect ligand-induced conformational changes in real-time. nih.govnih.gov These changes, which can be measured as a dose-dependent enhancement in fluorescence, provide sensitive data on binding affinity and can even distinguish between different ligands that induce subtle variations in the receptor's shape. nih.gov This technology could be applied to quantify the binding of this compound to the AR and compare its induced conformation to that of endogenous androgens.

Another powerful technique is photoaffinity labeling. This method uses a photoactivatable ligand to form a covalent bond with the receptor upon irradiation with UV light. nih.govnih.gov Using a radiolabeled version of a synthetic androgen, researchers have successfully photolabeled the AR, allowing for its identification and characterization. nih.gov This approach could be adapted for pyrazole-fused steroids to irreversibly label the AR binding pocket, enabling the precise identification of interacting amino acid residues and providing a permanent marker for receptor purification and structural studies. nih.govnih.gov

Integration of Multi-Omics Technologies in Preclinical Models

To build a comprehensive picture of the biological effects of this compound, future preclinical studies will increasingly rely on the integration of multiple "omics" technologies. This systems-biology approach moves beyond single-endpoint assays to provide a holistic view of a compound's impact on cellular and physiological processes.

Transcriptomics (RNA-seq): This technology can identify all the genes that are switched on or off in response to treatment with a pyrazole-fused steroid. For example, transcriptomic analysis of cells treated with androgen receptor modulators has revealed thousands of up- and down-regulated genes, providing a detailed map of the AR-driven signaling pathways. nih.gov This can reveal not only the intended effects but also any off-target activities.

Proteomics: By analyzing the entire protein content of a cell or tissue, proteomics can quantify changes in protein expression and post-translational modifications following drug treatment. This is crucial because proteins are the ultimate effectors of biological function.

Metabolomics: This approach profiles the complete set of small-molecule metabolites within a biological system. Steroid metabolomics, in particular, can provide a detailed snapshot of how a compound like this compound alters the biosynthesis and metabolism of endogenous steroids. metwarebio.comnih.gov This can be vital for understanding the compound's influence on hormonal balance and identifying potential biomarkers of its activity. metwarebio.comnih.gov

By integrating these datasets, researchers can construct detailed network models of the compound's mechanism of action, linking receptor binding to changes in gene expression, protein function, and metabolic pathways. nih.govmdpi.com

Computational Design of Next-Generation Steroidal Ligands with Enhanced Selectivity

In silico or computer-aided drug design (CADD) has become an indispensable tool for accelerating the discovery and optimization of new therapeutic agents. nih.gov These computational methods allow researchers to design and screen thousands of virtual compounds, prioritizing the most promising candidates for synthesis and laboratory testing. mdpi.comnih.gov

For developing next-generation ligands based on the this compound scaffold, a typical computational workflow would involve several key steps:

Molecular Docking: This technique predicts how a ligand fits into the binding site of a target protein. nih.govnih.gov Researchers can dock virtual libraries of pyrazole-steroid analogs into the crystal structure of the androgen receptor's ligand-binding domain to estimate their binding affinity and identify key interactions. nih.govmdpi.com

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. mdpi.com By building a QSAR model from a set of known pyrazole-steroid analogs, researchers can identify the molecular features—such as specific functional groups or electronic properties—that are most important for high-affinity binding or selective activity. mdpi.com

Molecular Dynamics (MD) Simulations: These simulations model the movement of every atom in the ligand-receptor complex over time, providing a dynamic picture of the binding event. nih.gov MD simulations can assess the stability of the predicted binding pose and help refine the design of ligands that form more stable and durable interactions with the receptor. mdpi.com

By combining these computational approaches, scientists can rationally design novel steroidal ligands with enhanced selectivity, aiming to maximize anabolic activity while minimizing unwanted androgenic side effects. mdpi.comacs.orgnih.govcapes.gov.br This data-driven design process significantly improves the efficiency of drug discovery, reducing costs and accelerating the journey from concept to clinic. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for [3,2-c]pyrazole-androst-4-en-17β-ol, and what critical parameters influence yield?

  • Methodological Answer : The synthesis typically involves heterocyclic annulation of pyrazole rings onto androstane scaffolds. A reflux-based approach (e.g., using DMSO as a solvent at 18 hours) followed by reduced-pressure distillation and crystallization (e.g., water-ethanol mixtures) can achieve moderate yields (~65%) . Key parameters include reaction time, solvent polarity, and post-synthesis purification (e.g., recrystallization solvents). For pyrazole-androstane derivatives, steric hindrance at C17 and the oxidation state of the steroid backbone significantly affect regioselectivity .

Q. Which spectroscopic techniques are most effective for characterizing [3,2-c]pyrazole-androst-4-en-17β-ol?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR confirm pyrazole ring substitution patterns and stereochemistry at C17β. For example, deshielded protons near the pyrazole ring (δ 7.5–8.5 ppm) indicate aromatic coupling .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., C₂₁H₃₂N₂O for stanozolol analogs) and fragmentation patterns .
  • X-ray Crystallography : Resolves ambiguities in fused-ring geometry, particularly for C5α vs. C5β configurations in androstane derivatives .

Q. How should [3,2-c]pyrazole-androst-4-en-17β-ol be stored to ensure stability during experiments?

  • Methodological Answer : Store at -20°C in airtight, light-protected containers to prevent oxidation of the Δ⁴-ene moiety. Room-temperature shipping is permissible for short durations (<72 hours), but prolonged exposure to heat or humidity accelerates degradation .

Advanced Research Questions

Q. How can researchers design competitive receptor-binding assays to evaluate the androgen receptor (AR) affinity of [3,2-c]pyrazole-androst-4-en-17β-ol?

  • Methodological Answer :

  • Use AR-positive cell lines (e.g., LNCaP) transfected with luciferase reporters under androgen-responsive promoters.
  • Compete with radiolabeled dihydrotestosterone (³H-DHT) at concentrations ranging from 1 nM to 10 μM.
  • Normalize data against stanozolol (AR-binding IC₅₀ ~3.2 nM) to assess relative potency .
  • Address contradictions in partial agonist activity (e.g., via computational docking to AR’s ligand-binding domain) to explain divergent in vitro vs. in vivo effects .

Q. What metabolic pathways are implicated in the biotransformation of [3,2-c]pyrazole-androst-4-en-17β-ol, and how can metabolites be identified?

  • Methodological Answer :

  • Phase I Metabolism : Hepatic CYP3A4 mediates hydroxylation at C6 or C16, while 17β-hydroxysteroid dehydrogenase (17β-HSD) may reduce the pyrazole ring .
  • Phase II Metabolism : Glucuronidation at C17β-OH enhances water solubility.
  • Analytical Workflow : Use LC-MS/MS with collision-induced dissociation (CID) to detect metabolites. Compare retention times and fragmentation patterns against synthetic standards .

Q. How can conflicting data on the anabolic-to-androgenic ratio (AAR) of [3,2-c]pyrazole-androst-4-en-17β-ol be resolved?

  • Methodological Answer :

  • In Vivo Models : Conduct parallel assays in castrated rodents (e.g., levator ani muscle hypertrophy for anabolic effects vs. seminal vesicle weight for androgenic effects).
  • Data Normalization : Control for inter-study variability in bioavailability by measuring plasma concentrations via ELISA or LC-MS .
  • Structural Analysis : Compare AAR with C17-methylated analogs (e.g., stanozolol) to assess how substituents influence tissue selectivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.